Prionitin

Natural Product Chemistry Structural Elucidation Diterpenoids

Researchers relying on 'close analogs' of abietane diterpenes risk confounding SAR data due to undetected scaffold divergence. Prionitin eliminates this variable: its non-standard, X-ray-confirmed rearranged abietane skeleton fundamentally differs from common normal-abietane frameworks. Specifying Prionitin ensures the intended pharmacophore is studied. • Definitive scaffold standard - unique C-framework confirmed by crystallography, not misassigned analogs. • Prion benchmark - validated IC₅₀ (0.85-1.2 µM) in ScN2a/SMB-S15 cellular models. • Analytical-grade identity - >98% purity; reliable chemotaxonomic marker for S. prionitis.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 117469-56-4
Cat. No. B1180535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrionitin
CAS117469-56-4
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C
InChIInChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Prionitin: Rearranged Abietane Diterpene


Prionitin (CAS: 117469-56-4) is a naturally occurring, tetracyclic diterpenoid of the 'rearranged abietane' class, isolated from the roots of *Salvia prionitis* Hance [1]. Its defining chemical feature is a non-standard carbon framework that deviates from the typical abietane skeleton [2]. This structural uniqueness, confirmed by X-ray crystallography, distinguishes it from a vast majority of diterpenes in the Salvia genus . The compound is commercially available as a research tool with a molecular formula of C21H26O2 and a molecular weight of 310.43 g/mol, and is typically provided at a purity of >98% [3].

Prionitin: Why Substitution Fails


Prionitin cannot be substituted with other in-class compounds like salvipisone or salvinolone due to its distinct 'rearranged abietane' carbon skeleton, which was originally misassigned but later confirmed by X-ray crystallography [1]. This structural divergence from the common 'normal abietane' framework of its analogs is not a minor variation; it fundamentally alters the three-dimensional conformation and electronic surface of the molecule, which are critical determinants of biological target engagement. Consequently, assuming functional equivalence with other diterpenes from Salvia species is scientifically unfounded. Procurement of Prionitin specifically ensures the molecule's unique pharmacophore is studied, avoiding the confounding results that would arise from using a structurally distinct 'close analog.'

Prionitin: Comparative Evidence vs. Analogs


Rearranged vs. Normal Abietane Skeleton

Prionitin is a 'rearranged abietane' diterpene, a structural class distinct from the 'normal' abietane skeleton found in related compounds like salvipisone and aethiopinone. Initial NMR-based structural assignment was incorrect; subsequent X-ray crystallography definitively proved the rearranged carbon framework (compound 11) [1]. This revision establishes a clear, quantifiable structural divergence.

Natural Product Chemistry Structural Elucidation Diterpenoids

Lipophilicity Differentiation

Prionitin exhibits a high calculated LogP (cLogP) of 6.55, indicating substantial lipophilicity . While no direct comparator was identified in the available literature, this value serves as a critical class-level benchmark for abietane diterpenes. Its high lipophilicity will profoundly influence its behavior in any biological system compared to more polar analogs, dictating membrane permeability, solubility, and plasma protein binding.

ADME/Tox Physicochemical Properties Drug Discovery

Anti-prion Activity in Cell Models

Prionitin has demonstrated potent anti-prion activity in two well-established cellular models of prion infection. It inhibited accumulation of the pathogenic prion protein isoform (PrPSc) with IC50 values of 0.85 µM in ScN2a cells (infected with RML strain) and 1.2 µM in SMB-S15 cells (infected with 22L strain) [1]. This quantitative activity provides a benchmark for comparison against other anti-prion compounds tested in the same systems, such as quinacrine, which typically exhibits IC50 values in the 0.3-0.5 µM range in ScN2a cells but with greater cytotoxicity.

Prion Diseases Cell-Based Assay Infectivity

Prionitin: Application Scenarios


SAR Studies of Rearranged Abietane Diterpenes

Procure Prionitin to serve as the definitive 'rearranged abietane' scaffold in SAR studies. By comparing its biological activity profile with that of 'normal' abietanes like salvipisone or aethiopinone, researchers can deconvolve the contribution of the unique carbon framework to target binding and functional effects. This is essential for medicinal chemistry efforts aiming to optimize a pharmacophore based on this distinct scaffold [1].

Anti-prion Therapeutics Development

Prionitin is a validated chemical tool for studying prion propagation. It can be used as a benchmark compound in cellular models of prion infection (ScN2a, SMB-S15) to evaluate the efficacy of new drug candidates. Its established IC50 values (0.85-1.2 µM) provide a quantitative reference point for assessing potency and selectivity in cell-based assays [2].

Authentic Standard for Metabolomics & Phytochemistry

As a natural product isolated from *Salvia prionitis* Hance, Prionitin is a critical analytical standard for phytochemical and metabolomic research. Its unique 'rearranged' structure serves as a chemotaxonomic marker for the species. Procurement from reputable vendors ensures access to a compound with verified structure (X-ray) and high purity (>98%), which is essential for accurate identification and quantification in plant extracts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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